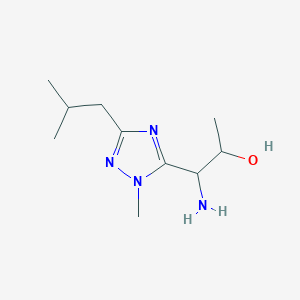
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutyl bromide under basic conditions to introduce the isobutyl group . This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups, often using reagents like sodium borohydride and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and scalability .
化学反応の分析
Types of Reactions: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: N-alkylated triazole derivatives.
科学的研究の応用
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors.
作用機序
The mechanism of action of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in biological systems . The triazole ring’s ability to form hydrogen bonds and interact with metal ions is crucial for its inhibitory activity .
類似化合物との比較
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its isobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
特性
分子式 |
C10H20N4O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
1-amino-1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-6(2)5-8-12-10(14(4)13-8)9(11)7(3)15/h6-7,9,15H,5,11H2,1-4H3 |
InChIキー |
OHWWKZYTDBZECS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C(C(C)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


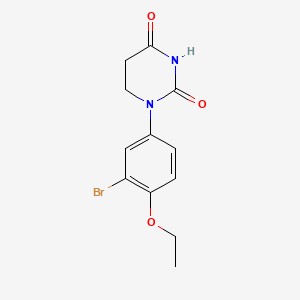
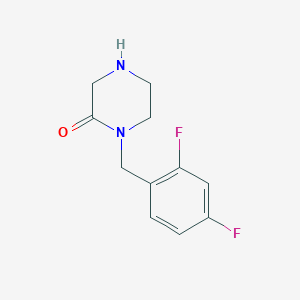
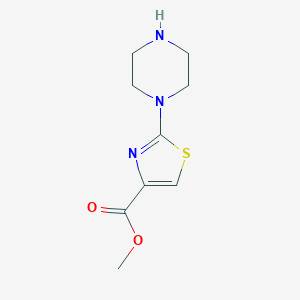
![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)

![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)

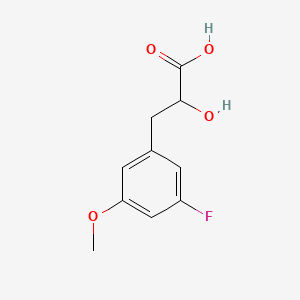
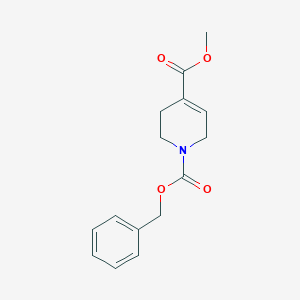
![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

